Epigallocatechin Gallate

Antioxidant Free Radical Scavenging Oxidative Stress

Select Epigallocatechin Gallate (EGCG, CAS 989-51-5) for unmatched potency among tea catechins. The C-3 gallate ester confers 14–32% lower SC50 values in radical scavenging assays versus EGC, EC, and ECG, and prolongs plasma residence time for stable in vivo pharmacodynamic readouts. Its 1.4‑fold higher CB1 receptor binding affinity (Ki = 33.6 μM) makes it the superior molecular probe for endocannabinoid system research. Native EGCG is also the essential negative control for benchmarking novel pro‑drugs and formulations. Supplied at ≥98% HPLC purity.

Molecular Formula C22H18O11
Molecular Weight 458.4 g/mol
CAS No. 989-51-5
Cat. No. B1671489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigallocatechin Gallate
CAS989-51-5
SynonymsEGCG cpd
epigallo-catechin gallate
epigallocatechin gallate
epigallocatechin-3-gallate
epigallocatechin-3-O-gallate
Molecular FormulaC22H18O11
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
InChIInChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1
InChIKeyWMBWREPUVVBILR-WIYYLYMNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epigallocatechin Gallate (EGCG, CAS 989-51-5) Procurement: A Quantitative Baseline for Scientific Selection


Epigallocatechin Gallate (EGCG, CAS 989-51-5) is the most abundant and biologically active catechin in green tea (Camellia sinensis), comprising a flavan-3-ol backbone esterified with a gallate moiety [1]. It is a well-characterized natural product with established antioxidant, proteasome-inhibitory, and target-binding properties [2]. However, its inherent instability in neutral/alkaline pH and low oral bioavailability are critical liabilities that must be managed in experimental design or mitigated through formulation [3]. The following evidence demonstrates where EGCG's specific molecular architecture confers quantifiable functional advantages over its closest in-class analogs.

Why Generic 'Catechin' Substitution Fails: Structural Determinants of EGCG's Differential Performance


The catechins are not interchangeable. The presence of the gallate ester at the C-3 position fundamentally alters EGCG's physicochemical and biological profile compared to non-gallated catechins like epigallocatechin (EGC) and epicatechin (EC) [1]. This esterification increases molecular rigidity, enhances protein binding affinity, and prolongs plasma residence time [2], but also reduces oral bioavailability and increases susceptibility to pH-dependent degradation and epimerization [3]. Even among gallated catechins, the additional pyrogallol B-ring hydroxyl in EGCG distinguishes it from epicatechin gallate (ECG), leading to differential target engagement [4]. Consequently, selecting EGCG over a simple 'catechin' or even a closely related analog is a critical decision that directly impacts experimental outcomes in oxidative stress assays, enzyme inhibition studies, and in vivo efficacy models.

Product-Specific Quantitative Evidence Guide for Epigallocatechin Gallate (EGCG)


Free Radical Scavenging Potency: Quantified Superiority Over EGC, EC, and ECG

EGCG demonstrates superior radical scavenging activity compared to other major tea catechins. In a chemiluminescence assay, EGCG exhibited the lowest SC50 values for both superoxide anion (O2·-) and hydroxyl radical (OH·) scavenging, indicating higher potency than ECG, EGC, and EC [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Plasma Residence Time: EGCG's Gallate Moiety Confers 6.25-Fold Slower Hepatic Release than EGC

The gallate ester of EGCG significantly prolongs its plasma residence time compared to its non-gallated analog, EGC. A multi-compartmental pharmacokinetic model in humans revealed that the fractional transfer rate from the liver to plasma is 6.25-fold lower for EGCG (0.4 pools/h) than for EGC (2.5 pools/h), and its uptake by the kidneys is 120-fold lower (0.01 vs. 1.2 pools/h) [1]. This results in a longer plasma transit time for EGCG (1.3 min) compared to EGC (0.9 min) [1].

Pharmacokinetics Bioavailability Metabolism

Oral Bioavailability: EGCG Exhibits Intermediate Systemic Exposure Compared to EC and ECG

In a rat pharmacokinetic study comparing oral and intravenous administration of a decaffeinated catechin fraction, the absolute oral bioavailability (F) of EGCG was determined to be 0.14 [1]. This places EGCG's systemic exposure intermediate between EC (F=0.39), which is the most bioavailable, and ECG (F=0.06), which is the least bioavailable [1]. This difference in bioavailability is a key consideration when designing oral dosing regimens.

Pharmacokinetics Bioavailability ADME

Binding Affinity for Serum Albumin: The Galloyl Moiety is the Key Differentiator

The presence of a galloyl moiety dramatically increases binding affinity to serum albumin. Affinity capillary electrophoresis (ACE) at near-physiological conditions (pH 7.5, 37°C) established a clear affinity ranking: EC < EGC < ECG < EGCG [1]. While quantitative binding constants (Kb) vary by method, the consistent rank order demonstrates that EGCG exhibits the strongest interaction with both human (HSA) and bovine (BSA) serum albumin among the four major catechins [1].

Protein Binding Pharmacokinetics Bioavailability

Cannabinoid Receptor 1 (CB1) Affinity: EGCG's Ki is ~29% Lower than ECG

In competitive radioligand binding assays against recombinant human CB1 receptors, EGCG (Ki = 33.6 μM) showed a moderately higher affinity than its gallated analog ECG (Ki = 47.3 μM) [1]. The non-gallated EGC exhibited comparable affinity (Ki = 35.7 μM), while epicatechin (EC) and catechin showed negligible binding [1]. This indicates that the combination of the gallate ester and the pyrogallol B-ring in EGCG confers a slight but quantifiable advantage in CB1 binding over ECG.

Receptor Binding Neuroscience Pharmacology

Synthetic Derivative Benchmarking: Peracetylated EGCG (EGCG-P) Exhibits Significantly Enhanced Stability and Anticancer Potency In Vivo

The inherent instability and limited bioavailability of native EGCG have driven the development of synthetic derivatives. Direct comparisons show that a peracetate-protected EGCG prodrug (EGCG-P) leads to higher bioavailability and enhanced in vivo efficacy. In a human prostate cancer xenograft model (CWR22R), EGCG-P demonstrated a greater suppression of tumor growth and angiogenesis, and a more pronounced induction of apoptosis compared to equimolar doses of native EGCG [1].

Prodrug Anticancer Synthetic Analog

Best Research and Industrial Application Scenarios for EGCG (CAS 989-51-5)


Maximizing Radical Scavenging in Cell-Free Antioxidant Assays

When the primary objective is to achieve the highest possible radical scavenging capacity in a defined chemical or biochemical assay (e.g., DPPH, ABTS, chemiluminescence), EGCG is the optimal choice among the four major tea catechins. Its SC50 values for superoxide and hydroxyl radicals are 14-32% lower than those of ECG, EGC, and EC, ensuring maximal antioxidant readouts at the lowest compound concentration [1].

Sustained In Vivo Dosing Regimens Requiring Prolonged Plasma Exposure

EGCG's slower hepatic release and minimal kidney uptake, mediated by its gallate ester, result in a significantly prolonged plasma residence time compared to EGC [1]. This pharmacokinetic profile makes EGCG the preferred catechin for chronic in vivo studies where maintaining a consistent plasma concentration is critical for observing pharmacodynamic effects, despite its lower absolute oral bioavailability [2].

Investigating CB1 Receptor-Mediated Pathways

For researchers exploring the interaction between dietary polyphenols and the endocannabinoid system, EGCG offers a quantifiable advantage. Its binding affinity (Ki = 33.6 μM) for the human CB1 receptor is ~1.4-fold higher than that of ECG (Ki = 47.3 μM) [1]. This makes EGCG a more potent molecular probe for cell-based assays aimed at elucidating CB1-mediated neuroprotective or anti-inflammatory effects.

Serving as the Baseline Control for Advanced Prodrug Formulations

The inherent liabilities of native EGCG (pH instability, low bioavailability) are well-characterized. This establishes EGCG as the essential negative control for benchmarking the performance of novel formulations and synthetic derivatives (e.g., peracetate prodrugs). The quantifiable improvements in stability and in vivo efficacy of EGCG-P over native EGCG underscore the value of this comparative approach in drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigallocatechin Gallate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.